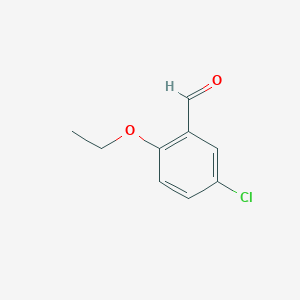

5-Chloro-2-ethoxybenzaldehyde

描述

Academic Significance and Research Landscape of Halogenated Benzaldehyde (B42025) Derivatives

Halogenated benzaldehydes are a class of compounds that have garnered considerable attention in the scientific community due to their versatile applications. The substitution of one or more hydrogen atoms on the benzene (B151609) ring with halogen atoms significantly alters the chemical and physical properties of these molecules. nih.govmdpi.com This modification enhances their reactivity, making them valuable intermediates in the synthesis of a wide array of products, including pharmaceuticals, pesticides, dyes, and pigments. nih.govmdpi.com

The presence of halogen substituents, such as chlorine, can influence the electronic properties of the benzaldehyde molecule, affecting its reactivity and stability. researchgate.net For instance, the chloro group is electron-withdrawing, which can increase the electrophilic character of the aldehyde's carbonyl group. wiserpub.com This heightened reactivity makes halogenated benzaldehydes key starting materials for various organic reactions. wiserpub.com

The research landscape for halogenated benzaldehydes is extensive, with studies focusing on their synthesis, reaction mechanisms, and applications. Scientists have explored their use in creating complex molecules, including those with potential biological activity. smolecule.comsaudijournals.com The investigation into their properties continues to be an active area of research, with a focus on developing more efficient synthetic methods and understanding the nuanced effects of halogenation on molecular behavior. d-nb.inforesearchgate.net

Overview of the Structural Features and Unique Reactivity Potential of 5-Chloro-2-ethoxybenzaldehyde

This compound possesses a distinct molecular architecture that dictates its chemical behavior. The structure features a benzene ring with three substituents: a chloro group at the 5-position, an ethoxy group at the 2-position, and an aldehyde group. sigmaaldrich.comuni.lu This specific arrangement of functional groups imparts unique reactivity to the molecule.

The aldehyde group is a primary site for chemical reactions, readily undergoing nucleophilic addition and condensation reactions. evitachem.com The presence of the ethoxy group, an electron-donating group, and the chloro group, an electron-withdrawing group, on the benzene ring creates a unique electronic environment that influences the reactivity of the aldehyde. wiserpub.com

The interplay between these substituents allows for a range of chemical transformations. For example, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. smolecule.com Furthermore, the chloro substituent can potentially undergo nucleophilic aromatic substitution reactions under specific conditions. This versatility makes this compound a valuable intermediate in organic synthesis for creating more complex molecules. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol |

| Melting Point | 66-67 °C |

| Boiling Point | 279.1 °C at 760 mmHg |

| Flash Point | 120.6 °C |

| Density | 1.202 g/cm³ |

| Vapor Pressure | 0.0041 mmHg at 25°C |

This table presents key physicochemical data for this compound, based on available information. lookchem.comechemi.com

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Data available, but specific shifts require access to spectral databases. |

| ¹³C NMR | Data available, but specific shifts require access to spectral databases. |

| IR Spectroscopy | Data available, but specific peak assignments require access to spectral databases. |

| Mass Spectrometry | Exact Mass: 184.0291072 |

This table summarizes the types of spectroscopic data available for the characterization of this compound. echemi.combldpharm.com

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUJRLHWDLJULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299261 | |

| Record name | 5-chloro-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27682-64-0 | |

| Record name | 27682-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Ethoxybenzaldehyde and Analogues

Strategic Approaches to Regioselective Functionalization of Benzene (B151609) Ring

The arrangement of the chloro, ethoxy, and aldehyde groups on the benzene ring is critical to the functionality of the target molecule. The primary challenge lies in introducing these groups at the correct positions (1-aldehyde, 2-ethoxy, 5-chloro) without generating unwanted isomers.

O-Alkylation and Etherification Reactions in 2-Position

A common and direct route to 5-Chloro-2-ethoxybenzaldehyde involves the O-alkylation of a pre-functionalized phenol (B47542), specifically 5-chloro-2-hydroxybenzaldehyde. This transformation is typically achieved through the Williamson ether synthesis. wikipedia.orglearncbse.in In this SN2 reaction, the hydroxyl group of the phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks an ethylating agent. wikipedia.orgmasterorganicchemistry.com

Key parameters influencing the success of this reaction include the choice of base, solvent, and ethylating agent. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to ensure complete deprotonation of the phenolic proton. francis-press.comresearchgate.net The choice of solvent, such as dimethylformamide (DMF) or acetone, can influence reaction rates and yields.

Table 1: Comparison of Reagents for O-Alkylation of Substituted Phenols

| Ethylating Agent | Base | Solvent | Typical Yields | Reference |

|---|---|---|---|---|

| Ethyl iodide (C₂H₅I) | K₂CO₃ | Acetone | Good to Excellent | chemicalbook.com |

| Diethyl sulfate (B86663) ((C₂H₅)₂SO₄) | NaOH | Water/DCM | Good | wikipedia.org |

While the Williamson ether synthesis is robust, side reactions can occur, particularly if the alkyl halide is sterically hindered, which can lead to elimination reactions. wikipedia.orgquimicaorganica.org However, for the synthesis of this compound, a primary ethyl halide is used, which strongly favors the desired SN2 substitution pathway. masterorganicchemistry.com

Directed Ortho-Metalation and Halogenation Strategies

An alternative strategy for constructing the target molecule involves starting with a simpler precursor, such as 4-chloroethoxybenzene, and introducing the aldehyde group regioselectively. This can be accomplished using Directed Ortho-Metalation (DoM). organic-chemistry.orgwikipedia.orgchem-station.com The ethoxy group acts as a Directed Metalation Group (DMG), coordinating to a strong organolithium base (like n-butyllithium) and directing the deprotonation to the adjacent ortho position. wikipedia.orguwindsor.caunblog.fr

The resulting aryllithium intermediate is a potent nucleophile that can react with a suitable electrophile to install the aldehyde functionality. organic-chemistry.org For example, quenching the lithiated species with DMF can introduce the formyl group. uwindsor.ca

The key advantages of DoM are its high regioselectivity and functional group tolerance. The interaction between the lithium atom of the base and the heteroatom of the DMG ensures that functionalization occurs exclusively at the ortho position. chem-station.com

Halogenation strategies are also critical. If starting from a precursor like 2-ethoxybenzaldehyde, regioselective chlorination at the 5-position is required. The ethoxy and aldehyde groups are both ortho-, para- directing. However, the activating ethoxy group would primarily direct electrophilic substitution to the para position (position 5), leading to the desired product.

Oxidative Transformations to Incorporate the Aldehyde Moiety

The aldehyde group can be introduced through various methods, including the oxidation of a corresponding benzyl (B1604629) alcohol or a methyl group. If 5-chloro-2-ethoxybenzyl alcohol is used as a precursor, it can be oxidized to the target aldehyde. Numerous methods exist for the selective oxidation of primary benzyl alcohols to aldehydes without over-oxidation to carboxylic acids. organic-chemistry.orgresearchgate.netresearchgate.net

Modern methods often employ mild and selective oxidizing agents. organic-chemistry.org For instance, pyridinium (B92312) chlorochromate (PCC) is a well-established reagent for this transformation. chemicalbook.com More environmentally friendly approaches utilize catalytic systems with molecular oxygen or hydrogen peroxide as the terminal oxidant. organic-chemistry.orgorganic-chemistry.orgmdpi.com These green chemistry approaches often involve transition metal catalysts or photocatalysts. organic-chemistry.orgresearchgate.netuberresearch.com

Another important formylation method is the Vilsmeier-Haack reaction. cambridge.orgwikipedia.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride, to formylate electron-rich aromatic rings. nrochemistry.com Starting with 4-chloroethoxybenzene, which is activated by the ethoxy group, the Vilsmeier-Haack reaction would preferentially introduce the aldehyde group at the electron-rich position ortho to the ethoxy group, yielding this compound. cambridge.orgorganic-chemistry.org

Table 2: Selected Methods for Aldehyde Synthesis

| Method | Precursor | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Alcohol Oxidation | 5-Chloro-2-ethoxybenzyl alcohol | PCC, MnO₂, TEMPO | High selectivity for aldehydes | organic-chemistry.orgchemicalbook.commdpi.com |

| Vilsmeier-Haack | 4-Chloroethoxybenzene | DMF, POCl₃ | Formylation of electron-rich arenes | wikipedia.orgorganic-chemistry.org |

| Directed Ortho-Metalation | 4-Chloroethoxybenzene | n-BuLi, then DMF | High regioselectivity | organic-chemistry.orguwindsor.ca |

Novel Catalytic Systems in the Synthesis of this compound

Recent advances in catalysis offer more efficient and sustainable routes for synthesizing both the final product and its key precursors.

Transition Metal-Catalyzed Coupling Reactions for Precursors

Transition metal catalysis is instrumental in constructing the substituted benzene precursors required for the synthesis. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to assemble complex aromatic systems that can then be further functionalized. acs.org While not always directly used for the final step of aldehyde synthesis due to the reactivity of the formyl group, these methods are crucial for creating the starting materials in a modular and efficient manner. researchgate.netacs.org

Catalytic systems based on copper, palladium, or nickel can also be employed in etherification reactions to form the 2-ethoxy linkage, sometimes under milder conditions than the traditional Williamson synthesis. quora.com Furthermore, transition metal catalysts are being developed for the selective oxidation of toluene (B28343) derivatives directly to benzaldehydes, which could provide a more atom-economical route to precursors. google.com

Organocatalysis and Biocatalysis in Ethoxybenzaldehyde Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for transformations under mild, metal-free conditions. rsc.orgnih.govscienceopen.com Chiral amines, for example, can catalyze the formation of enamines from aldehydes, which can then participate in various reactions. scienceopen.com While direct application to the synthesis of this compound may be specific, organocatalysts are widely used in the synthesis of complex aromatic aldehydes and their derivatives. nih.govresearchgate.net For instance, organocatalytic methods have been developed for the asymmetric α-functionalization of aldehydes. nih.gov

Biocatalysis offers a green and highly selective alternative for synthetic transformations. nih.gov Enzymes such as monooxygenases can perform regioselective hydroxylations on aromatic rings, which could be a key step in positioning the hydroxyl group for subsequent etherification. nih.gov Other enzymes can catalyze oxidation or reduction steps with high chemo- and enantioselectivity. chemrxiv.org The use of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, is a promising strategy for the efficient synthesis of complex molecules like substituted benzaldehydes from simple precursors. chemrxiv.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues is a important area of research, driven by the need for more sustainable and environmentally friendly chemical manufacturing processes. This section explores advanced synthetic methodologies that align with these principles, focusing on the reduction of hazardous substances, maximization of atom economy, and the use of renewable resources and energy-efficient processes.

Solvent-Free and Atom-Economical Synthetic Protocols

The development of solvent-free and atom-economical synthetic methods is a cornerstone of green chemistry, aiming to reduce waste and improve efficiency. In the context of synthesizing substituted benzaldehydes like this compound, these principles can be applied to various synthetic steps, from the introduction of the formyl group to the modification of substituents on the aromatic ring.

One notable approach to achieving atom economy is through reactions that incorporate all or most of the atoms from the reactants into the final product. For instance, certain formylation reactions of phenols, a potential precursor to 2-alkoxybenzaldehydes, can be designed to be highly atom-economical. A modified Duff reaction, for example, allows for the selective mono- or diformylation of 4-substituted phenols in one step, using hexamethylenetetramine in anhydrous trifluoroacetic acid. Careful control of the reaction conditions can lead to high yields of the desired salicylaldehyde (B1680747).

Solvent-free reaction conditions represent another significant advancement in green synthesis. The Claisen-Schmidt condensation to form chalcones from benzaldehydes and acetophenones, for example, has been successfully performed under solvent-free conditions by grinding the reactants with a solid base like sodium hydroxide (B78521). This method not only eliminates the need for organic solvents but can also lead to high product yields. While not a direct synthesis of this compound, this demonstrates the feasibility of applying solvent-free techniques to reactions involving benzaldehyde (B42025) derivatives.

The table below summarizes examples of solvent-free and atom-economical reactions relevant to the synthesis of benzaldehyde analogues.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Green Chemistry Aspect |

| Aldol (B89426) Condensation | Acetophenone (B1666503), Benzaldehyde derivative | Solid NaOH, Grinding | Chalcone (B49325) derivative | High | Solvent-Free |

| Modified Duff Reaction | 4-Substituted phenol, Hexamethylenetetramine | Anhydrous trifluoroacetic acid | 5-Substituted salicylaldehyde | Moderate to Good | One-step synthesis |

These examples highlight the potential for developing more sustainable synthetic routes to this compound by minimizing waste and avoiding hazardous solvents.

Development of Reusable and Environmentally Benign Catalysts

A key reaction in the synthesis of substituted benzaldehydes is the formylation of phenols. An environmentally friendly approach for the ortho-formylation of phenols utilizes magnesium chloride, triethylamine, and paraformaldehyde. orgsyn.org This method avoids the use of more noxious reagents and proceeds with high regioselectivity to produce salicylaldehydes in good yields. orgsyn.org The reagents used are considered more acceptable from an environmental standpoint. orgsyn.org

The development of heterogeneous catalysts is a significant area of interest due to their ease of separation from the reaction mixture and potential for reuse. While specific examples for the direct synthesis of this compound are not abundant, related research on other benzaldehyde derivatives showcases the possibilities. For instance, various solid acid and base catalysts have been explored for condensation and other reactions involving aldehydes.

The following table provides examples of reactions utilizing reusable or environmentally benign catalysts that are relevant to the synthesis of substituted benzaldehydes.

| Reaction Type | Substrate | Catalyst/Reagents | Product | Yield (%) | Catalyst Feature |

| Ortho-Formylation | Phenol | MgCl₂, Et₃N, Paraformaldehyde | Salicylaldehyde | High | Environmentally acceptable reagents orgsyn.org |

The exploration of such catalytic systems is crucial for advancing the green synthesis of this compound, leading to processes that are not only more efficient but also have a reduced environmental footprint.

Chemical Reactivity and Derivatization Pathways of 5 Chloro 2 Ethoxybenzaldehyde

Investigation of Nucleophilic and Electrophilic Reactions at the Aldehyde Functionality

The aldehyde group (-CHO) is the most reactive site on 5-Chloro-2-ethoxybenzaldehyde for nucleophilic addition and condensation reactions. The carbon atom of the carbonyl is electrophilic, making it a target for a variety of nucleophiles. The reactivity is modulated by the electronic properties of the aromatic ring substituents: the electron-donating ethoxy group at the ortho position and the electron-withdrawing chloro group at the meta position relative to the aldehyde.

Condensation Reactions for Schiff Bases and Chalcones

Condensation reactions are a cornerstone of aldehyde chemistry, providing pathways to larger, more complex molecules. For this compound, these reactions are readily employed to synthesize Schiff bases and chalcones, which are valuable intermediates in medicinal chemistry and materials science.

Schiff Bases: The reaction of this compound with primary amines leads to the formation of Schiff bases (or imines). This reaction proceeds via nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration. The reaction is typically catalyzed by an acid. A variety of primary amines can be used, leading to a diverse library of Schiff bases. nih.govjetir.org

Table 1: Illustrative Synthesis of Schiff Bases from this compound

| Amine Reactant | Product Name | Reaction Conditions |

| Aniline (B41778) | (E)-N-(5-chloro-2-ethoxybenzylidene)aniline | Ethanol, Acetic Acid (catalyst), Reflux |

| 4-Fluoroaniline | (E)-N-(5-chloro-2-ethoxybenzylidene)-4-fluoroaniline | Methanol, Room Temperature |

| Benzylamine | (E)-1-(5-chloro-2-ethoxyphenyl)-N-benzylmethanimine | Toluene (B28343), Dean-Stark, Reflux |

Chalcones: Chalcones are synthesized through the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and a ketone. ijarsct.co.inresearchgate.net this compound reacts with various acetophenones to yield chalcones, which are α,β-unsaturated ketones. These compounds serve as precursors for the synthesis of flavonoids and other heterocyclic compounds. scispace.comrsc.org

Table 2: Representative Claisen-Schmidt Condensation Reactions

| Ketone Reactant | Product Name | Catalyst |

| Acetophenone (B1666503) | (E)-1-(5-chloro-2-ethoxyphenyl)-3-phenylprop-2-en-1-one | NaOH, Ethanol/Water |

| 4'-Methylacetophenone | (E)-1-(5-chloro-2-ethoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | KOH, Methanol |

| 4'-Chloroacetophenone | (E)-3-(4-chlorophenyl)-1-(5-chloro-2-ethoxyphenyl)prop-2-en-1-one | NaOH, Ethanol/Water |

Wittig and Horner–Wadsworth–Emmons Reactions

Olefinations are crucial carbon-carbon bond-forming reactions that convert carbonyls into alkenes. The Wittig and Horner–Wadsworth–Emmons (HWE) reactions are powerful methods to achieve this transformation with this compound.

Wittig Reaction: This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile attacking the aldehyde. The reaction typically proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.orgyoutube.com The stereoselectivity of the Wittig reaction can vary depending on the nature of the ylide.

Horner–Wadsworth–Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org This method offers several advantages, including the high nucleophilicity of the phosphonate (B1237965) carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.com A significant feature of the HWE reaction with stabilized phosphonates is its high stereoselectivity, predominantly forming the (E)-alkene (trans isomer). beilstein-journals.org

Table 3: Predicted Olefination Products of this compound

| Reagent | Reaction Type | Major Alkene Product | Stereochemistry |

| (Triphenylphosphoranylidene)methane | Wittig | 1-Chloro-4-ethoxy-2-vinylbenzene | Mixture of isomers |

| Triethyl phosphonoacetate / NaH | HWE | Ethyl (E)-3-(5-chloro-2-ethoxyphenyl)acrylate | Predominantly (E) |

| Diethyl benzylphosphonate / KOBu | HWE | (E)-1-(2-(5-Chloro-2-ethoxyphenyl)vinyl)benzene | Predominantly (E) |

Cannizzaro and Benzoin Condensations

Aldehydes lacking α-hydrogens, such as this compound, are unable to form enolates and thus cannot undergo reactions like the aldol (B89426) condensation. Instead, they are substrates for unique disproportionation and dimerization reactions.

Cannizzaro Reaction: In the presence of a strong base, this compound can undergo a Cannizzaro reaction. This is a disproportionation process where one molecule of the aldehyde is reduced to the corresponding alcohol, (5-chloro-2-ethoxyphenyl)methanol, while a second molecule is oxidized to the carboxylic acid, 5-chloro-2-ethoxybenzoic acid. wikipedia.orglibretexts.org The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by a hydride transfer to a second aldehyde molecule. adichemistry.com Under ideal conditions, the reaction yields 50% of the alcohol and 50% of the carboxylic acid. wikipedia.org A "crossed" Cannizzaro reaction, using formaldehyde (B43269) as a sacrificial reductant, can be employed to favor the formation of the alcohol product. libretexts.org

Benzoin Condensation: This reaction involves the dimerization of two aromatic aldehyde molecules, catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene. wikipedia.orgacs.org this compound can undergo this condensation to form the corresponding substituted benzoin, an α-hydroxy ketone. The reaction mechanism relies on the "umpolung" (polarity reversal) of the aldehyde's carbonyl carbon after the initial nucleophilic attack, turning it into an acyl anion equivalent that can then attack a second aldehyde molecule. chem-station.comorganicchemistrytutor.com

Aromatic Substitution Reactions on the Chlorinated Ethoxybenzene Core

The benzene (B151609) ring of this compound is substituted with an activating group (-OEt) and two deactivating groups (-Cl, -CHO). This substitution pattern creates a unique electronic environment that influences its susceptibility to aromatic substitution reactions, particularly nucleophilic aromatic substitution.

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the derivatization of this compound, involving the replacement of the chloro group by a nucleophile. The reaction proceeds via an addition-elimination mechanism. pressbooks.pubchemistrysteps.com

The feasibility of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.com In this molecule, the aldehyde group is a moderately strong EWG and is located para to the chlorine atom. This para relationship is crucial as it allows for the stabilization of the negative charge of the intermediate Meisenheimer complex through resonance, delocalizing the charge onto the aldehyde's oxygen atom. libretexts.org

Understanding Ipso- and Tele-Substitution Phenomena

Beyond the direct SNAr pathway, other substitution patterns can be considered.

Ipso -Substitution: This term refers to the direct replacement of a substituent on an aromatic ring, in this case, the chlorine atom. libretexts.org The SNAr mechanism described above is a form of ipso-substitution. Studies on related compounds like brominated parabens in chlorinated water have shown that ipso-substitution can lead to halogen exchange. nih.gov For this compound, reaction with strong nucleophiles under conditions favoring SNAr would be expected to result in ipso-substitution of the chloro group.

Tele -Substitution: This is a less common phenomenon where a nucleophile attacks an aromatic ring at a position distant from the one bearing the leaving group, often leading to rearrangement. arkat-usa.org This type of substitution is typically observed in specific heterocyclic systems or highly activated nitroaromatic compounds and is not a commonly expected pathway for a substrate like this compound under standard nucleophilic substitution conditions. The reaction generally requires specific structural features that facilitate the migration of the nucleophile or the formation of unusual intermediates, which are not readily apparent in this molecule's structure.

Electrophilic Aromatic Substitution for Further Functionalization

The benzene ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The ethoxy group is an ortho-, para-director and an activating group, while the chloro and aldehyde groups are meta-directing and deactivating. The interplay of these directing effects will influence the regioselectivity of the substitution reaction.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. Given the directing effects of the substituents on this compound, the nitro group would be expected to add at positions ortho or para to the activating ethoxy group, while considering the deactivating nature of the chloro and aldehyde groups.

Halogenation: Further halogenation of the aromatic ring can be accomplished using elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst. The position of the new halogen atom will be influenced by the existing substitution pattern.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is typically carried out using fuming sulfuric acid. The regiochemical outcome of this reaction is also dictated by the directing effects of the substituents present on the benzaldehyde (B42025) ring.

| Reaction | Reagents | Potential Products |

| Nitration | HNO3, H2SO4 | Nitro-5-chloro-2-ethoxybenzaldehyde isomers |

| Halogenation | X2 (X=Cl, Br), Lewis Acid | Dihalo-2-ethoxybenzaldehyde isomers |

| Sulfonation | Fuming H2SO4 | This compound sulfonic acid isomers |

Cyclization and Annulation Reactions Employing this compound as a Building Block

The aldehyde functionality of this compound serves as a key handle for its use in the construction of various heterocyclic ring systems. Through condensation and cyclization reactions, this compound can be elaborated into more complex molecular architectures.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyrazoles)

Quinolines: Quinolines are bicyclic aromatic nitrogen heterocycles that can be synthesized through various methods. The Doebner-von Miller reaction, for instance, involves the reaction of an α,β-unsaturated carbonyl compound with an aniline. nih.govwikipedia.org In a modified approach, this compound could potentially react with anilines and α-methylene ketones or other suitable precursors to form substituted quinolines. The reaction typically proceeds under acidic conditions. researchgate.net

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). This compound can be used to first synthesize a chalcone (B49325) (an α,β-unsaturated ketone) by reacting it with an appropriate ketone. ijsr.netijirt.orgresearchgate.net This chalcone can then be reacted with hydrazine or its derivatives to yield a pyrazole. ijsr.netijirt.orgresearchgate.net

| Heterocycle | General Synthetic Strategy | Reactants with this compound |

| Quinolines | Doebner-von Miller Reaction | Anilines, α-methylene ketones |

| Pyrazoles | Chalcone Cyclization | Ketones (to form chalcone), Hydrazine |

Synthesis of Oxygen-Containing Heterocycles (e.g., Benzofurans, Flavones)

Benzofurans: Benzofurans are heterocyclic compounds consisting of a fused benzene and furan (B31954) ring. Various synthetic strategies exist for their preparation. For instance, a common method involves the reaction of a salicylaldehyde (B1680747) derivative with an α-haloketone followed by cyclization. While this compound is not a salicylaldehyde, it could potentially be chemically modified to an appropriate precursor for benzofuran (B130515) synthesis. organic-chemistry.orgnih.gov

Flavones: Flavones are a class of flavonoids based on the backbone of 2-phenyl-1-benzopyran-4-one. A common route to flavones involves the synthesis of a 2'-hydroxychalcone, which is then subjected to oxidative cyclization. biomedres.ussemanticscholar.org this compound can be reacted with a 2'-hydroxyacetophenone (B8834) to form the corresponding chalcone. Subsequent treatment of this chalcone with reagents like iodine in DMSO can induce cyclization to the flavone (B191248) skeleton.

| Heterocycle | General Synthetic Strategy | Potential Precursor from this compound |

| Benzofurans | Cyclization of substituted phenols | Modified this compound |

| Flavones | Oxidative cyclization of 2'-hydroxychalcones | Chalcone from this compound and a 2'-hydroxyacetophenone |

Multi-Component Reactions (MCRs) for Complex Scaffolds

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools for building molecular complexity. nih.govchemicaljournal.inbeilstein-journals.org

Biginelli Reaction: The Biginelli reaction is a well-known MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgorganic-chemistry.orgillinois.edu this compound can serve as the aldehyde component in this reaction, reacting with compounds like ethyl acetoacetate (B1235776) and urea under acidic catalysis to form a correspondingly substituted dihydropyrimidinone. wikipedia.orgorganic-chemistry.orgillinois.edu

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is another classic MCR that is used to prepare dihydropyridine (B1217469) derivatives by the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org this compound can be employed as the aldehyde component in this reaction to generate highly substituted dihydropyridine scaffolds. wikipedia.orgorganic-chemistry.org

| Reaction | Reactants | Product Scaffold |

| Biginelli Reaction | This compound, β-ketoester, Urea | Dihydropyrimidinone |

| Hantzsch Pyridine Synthesis | This compound, 2x β-ketoester, Ammonia/Ammonium Acetate | Dihydropyridine |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Ethoxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and conformational isomers can be identified.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 5-Chloro-2-ethoxybenzaldehyde, the FTIR spectrum is dominated by characteristic absorption bands that confirm its structure.

Key vibrational modes and their expected absorption regions are:

C=O Stretch: The aldehyde carbonyl group gives rise to a strong, sharp absorption band. For substituted benzaldehydes, this peak typically appears in the range of 1680-1710 cm⁻¹. For instance, the C=O stretching vibration in 2-hydroxy-5-chloromethylbenzaldehyde is observed at 1689 cm⁻¹. researchgate.net

Aromatic C=C Stretch: The benzene (B151609) ring exhibits multiple stretching vibrations, typically appearing as a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-O-C Stretch: The ether linkage of the ethoxy group produces characteristic stretching bands. Asymmetric stretching is typically observed around 1250 cm⁻¹, while symmetric stretching appears near 1040 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). researchgate.net The aldehyde C-H stretch is notable for appearing as two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region of the spectrum, generally between 700 and 800 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1710 |

| Aldehyde | C-H Stretch | ~2850, ~2750 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ether (Ethoxy) | C-O-C Asymmetric Stretch | ~1250 |

| Ether (Ethoxy) | C-O-C Symmetric Stretch | ~1040 |

| Alkyl (Ethoxy) | C-H Stretch | 2850 - 2980 |

| Haloalkane | C-Cl Stretch | 700 - 800 |

This table presents expected FTIR absorption ranges for the functional groups in this compound based on data for analogous compounds. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectra would provide further confirmation of the molecular structure. Studies on related compounds like 3-chloro-4-methoxybenzaldehyde (B1194993) and 4-ethoxybenzaldehyde (B43997) show that the aromatic ring vibrations and the C=O stretch are also prominent in the Raman spectrum. acs.org The symmetric "breathing" mode of the benzene ring, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. Furthermore, the C-Cl bond, due to its polarizability, is expected to be Raman active. spectrabase.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aldehyde, aromatic, and ethoxy protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro, ethoxy, and aldehyde substituents.

Aldehyde Proton (-CHO): This proton is highly deshielded and appears as a singlet far downfield, typically in the range of δ 9.8–10.5 ppm. rsc.org

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 6.8–8.0 ppm). Their specific shifts and coupling patterns are dictated by their position relative to the substituents.

H6: This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most downfield of the aromatic protons. It should appear as a doublet.

H4: This proton is ortho to the electron-withdrawing chlorine atom and meta to the aldehyde group. It is expected to appear as a doublet of doublets.

H3: This proton is ortho to the electron-donating ethoxy group and meta to the chlorine atom. It will be the most upfield of the aromatic protons and should appear as a doublet.

Ethoxy Protons (-OCH₂CH₃):

The methylene (B1212753) protons (-OCH₂-) are adjacent to the oxygen atom and will appear as a quartet around δ 4.0–4.2 ppm.

The methyl protons (-CH₃) are further from the oxygen and will appear as a triplet around δ 1.4–1.5 ppm. The quartet and triplet arise from spin-spin coupling with each other, with a typical coupling constant (J) of ~7.0 Hz.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CHO | 9.8 - 10.5 | Singlet (s) | N/A |

| H6 | 7.7 - 7.9 | Doublet (d) | ~2.5 (meta coupling) |

| H4 | 7.4 - 7.6 | Doublet of Doublets (dd) | ~9.0 (ortho), ~2.5 (meta) |

| H3 | 6.9 - 7.1 | Doublet (d) | ~9.0 (ortho) |

| -OCH₂CH₃ | 4.0 - 4.2 | Quartet (q) | ~7.0 |

| -OCH₂CH₃ | 1.4 - 1.5 | Triplet (t) | ~7.0 |

This table presents predicted ¹H NMR data for this compound based on analysis of related structures such as 4-ethoxybenzaldehyde and 3-chlorobenzaldehyde. rsc.orgnih.gov Spectra are typically referenced to Tetramethylsilane (TMS) at δ 0.00 ppm.

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment. chemguide.co.uk

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, appearing significantly downfield, typically between δ 188–195 ppm. libretexts.org

Aromatic Carbons: These appear in the δ 110–165 ppm range.

C2 (-OEt): The carbon bearing the ethoxy group is shielded by the oxygen's lone pairs but is part of the aromatic system, expected around δ 158-162 ppm.

C1 (-CHO): The carbon attached to the aldehyde group is a quaternary carbon, expected around δ 125-130 ppm.

C5 (-Cl): The carbon attached to the chlorine atom is also a quaternary carbon, with a chemical shift influenced by the halogen's inductive effect, expected around δ 125-130 ppm.

The remaining three aromatic carbons (C3, C4, C6) will have shifts determined by the combined substituent effects.

Ethoxy Carbons (-OCH₂CH₃):

The methylene carbon (-OCH₂-) is attached to oxygen and appears in the range of δ 60–70 ppm. rsc.org

The methyl carbon (-CH₃) is a typical aliphatic carbon and appears furthest upfield, around δ 14–16 ppm. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 188 - 195 |

| C2 (-OEt) | 158 - 162 |

| C4 | 133 - 136 |

| C6 | 128 - 131 |

| C5 (-Cl) | 125 - 130 |

| C1 (-CHO) | 125 - 130 |

| C3 | 112 - 115 |

| -OCH₂CH₃ | 63 - 68 |

| -OCH₂CH₃ | 14 - 16 |

This table presents predicted ¹³C NMR chemical shifts for this compound based on established substituent effects and data from analogous compounds. libretexts.orgrsc.orgoregonstate.edu

While 1D NMR provides essential data, 2D NMR experiments are invaluable for confirming the complete molecular structure by establishing through-bond correlations. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show:

A strong cross-peak between the -OCH₂- quartet and the -CH₃ triplet, confirming the ethoxy group.

A cross-peak between the H3 and H4 protons, confirming their ortho relationship.

A weaker cross-peak between the H4 and H6 protons, confirming their meta relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would show correlations between:

The aldehyde proton and the C=O carbon.

H3, H4, and H6 with their respective aromatic carbons.

The -OCH₂- protons and the -OCH₂- carbon.

The -CH₃ protons and the -CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

From the aldehyde proton to C1 and C6.

From the H3 proton to C1, C2, and C5.

From the -OCH₂- protons to C2 and the -OCH₂C H₃ carbon.

From the H6 proton to C1, C2, and C4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, MS provides precise molecular weight information and valuable insights into the compound's structural composition through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₉H₉ClO₂, the theoretical monoisotopic mass can be calculated with high precision. This exact mass is fundamental for confirming the identity of the compound in complex mixtures and distinguishing it from isobaric interferences.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass experimentally to within a few parts per million (ppm), providing strong evidence for the assigned molecular formula. The data is typically presented as the mass-to-charge ratio (m/z) of protonated molecules ([M+H]⁺) or other adducts.

Table 1: Theoretical Exact Mass Data for this compound (C₉H₉ClO₂) Adducts

| Adduct Ion | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M]⁺˙ | C₉H₉³⁵ClO₂ | 184.0291 |

| [M+H]⁺ | C₉H₁₀³⁵ClO₂ | 185.0364 |

| [M+Na]⁺ | C₉H₉³⁵ClNaO₂ | 207.0183 |

Note: The table displays the calculated monoisotopic masses for the ³⁵Cl isotope.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a molecular fingerprint, revealing the nature and arrangement of functional groups.

For this compound, the fragmentation is dictated by the presence of the aromatic ring, aldehyde, ethoxy, and chloro substituents. Key fragmentation pathways would likely include:

Loss of the ethoxy group: Cleavage of the C-O bond of the ether can lead to the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄).

Cleavage of the aldehyde group: A characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical (•H) to form a stable acylium ion, or the loss of carbon monoxide (CO).

Loss of chlorine: The elimination of a chlorine radical (•Cl) is a common pathway for chlorinated aromatic compounds.

These fragmentation patterns allow for the detailed structural characterization of this compound and its derivatives.

Table 2: Plausible MS/MS Fragmentation Pathways for this compound (Precursor Ion: [M]⁺˙ at m/z 184)

| Proposed Fragment Ion | m/z (for ³⁵Cl) | Neutral Loss | Formula of Loss |

|---|---|---|---|

| [M-H]⁺ | 183 | H• | H |

| [M-C₂H₄]⁺˙ | 156 | Ethylene | C₂H₄ |

| [M-CHO]⁺ | 155 | Formyl radical | CHO• |

| [M-C₂H₅]⁺ | 155 | Ethyl radical | C₂H₅• |

| [M-Cl]⁺ | 149 | Chlorine radical | Cl• |

| [M-CO-H]⁺ | 155 | Carbon monoxide, Hydrogen radical | CO, H• |

Computational Chemistry and Quantum Mechanical Investigations of 5 Chloro 2 Ethoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, like molecules, by focusing on the electron density rather than the complex many-electron wavefunction. For 5-Chloro-2-ethoxybenzaldehyde, DFT calculations would be the primary tool to explore its fundamental properties.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface.

For this compound, this analysis is particularly important due to the rotational freedom of the ethoxy (–O–CH2–CH3) and aldehyde (–CHO) groups. A conformational energy landscape scan would be performed by systematically rotating these groups to identify all possible stable conformers (isomers that can be interconverted by rotation around single bonds) and the transition states that connect them. This would reveal the global minimum energy structure—the most likely conformation of the molecule—as well as the relative energies of other low-energy conformers. Such a study provides crucial information on the molecule's preferred shape, which influences its physical properties and how it interacts with other molecules.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. sigmaaldrich.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals across the molecule, identifying the regions most likely to be involved in electron donation and acceptance. The energy gap would provide a quantitative measure of its electronic stability and susceptibility to electronic transitions. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No specific published data is available for this compound. The table below is a template illustrating how results would be presented.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its spectroscopic signatures. These calculations simulate the molecule's infrared (FTIR) and Raman spectra by determining the energies of its fundamental vibrational modes (stretching, bending, twisting, etc.).

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO theory, other computational tools provide a more detailed picture of a molecule's reactivity and electronic landscape. These descriptors help in identifying specific sites within the molecule that are prone to electrophilic or nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.

Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack, often found around hydrogen atoms.

Green regions denote neutral or near-zero potential.

For this compound, an MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen of the aldehyde group and the oxygen of the ethoxy group, identifying them as primary sites for electrophilic interaction. Positive potentials (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with classical Lewis structures. researchgate.netrsc.org A key aspect of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization, such as hyperconjugation. researchgate.net

This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is measured by the second-order perturbation energy, E(2). For this compound, NBO analysis would reveal important intramolecular interactions, such as the delocalization of lone pair electrons from the oxygen and chlorine atoms into the antibonding orbitals of the benzene (B151609) ring. These interactions stabilize the molecule and significantly influence its electronic structure and reactivity.

Table 2: Hypothetical NBO Analysis Data for this compound No specific published data is available for this compound. The table below is a template illustrating how results would be presented.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=C) | Value |

| LP (Cl) | π* (C=C) | Value |

Fukui Functions and Local Reactivity Descriptors for Reaction Site Prediction

Fukui functions and other local reactivity descriptors derived from conceptual density functional theory (DFT) are powerful tools for predicting the reactive sites of a molecule. These descriptors help in understanding how a molecule will interact with electrophiles, nucleophiles, and radicals. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons.

The condensed Fukui functions (ƒk+, ƒk-, ƒk0) indicate the propensity of an atomic site 'k' to undergo nucleophilic, electrophilic, and radical attack, respectively.

ƒk+ : A higher value suggests a greater susceptibility to nucleophilic attack (the atom is more electrophilic).

ƒk- : A higher value indicates a greater susceptibility to electrophilic attack (the atom is more nucleophilic).

ƒk0 : A higher value points to a higher reactivity towards radical attack.

In a molecule like this compound, the oxygen atom of the carbonyl group is expected to be a primary site for electrophilic attack due to its lone pairs of electrons. Conversely, the carbonyl carbon is a likely site for nucleophilic attack. The aromatic ring, influenced by the electron-donating ethoxy group and the electron-withdrawing chloro and aldehyde groups, will have specific carbon atoms that are more susceptible to electrophilic substitution.

Local reactivity descriptors such as local softness (sk) and local electrophilicity index (ωk) provide further insights. A higher local softness value indicates a more reactive site. The local electrophilicity index helps in identifying the most electrophilic centers within the molecule. For instance, in a similar molecule, 5-chloro-2-nitroanisole, the analysis of Fukui indices and the Molecular Electrostatic Potential (MEP) map helped to distinguish the nucleophilic and electrophilic centers, with negative potential sites localized on oxygen atoms. researchgate.net

A hypothetical table of condensed Fukui functions for this compound is presented below to illustrate how reactivity can be assessed. The actual values would need to be determined through specific DFT calculations.

Hypothetical Condensed Fukui Functions for this compound

| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | ƒk0 (Radical Attack) |

| O (carbonyl) | Low | High | Moderate |

| C (carbonyl) | High | Low | Moderate |

| Cl | Moderate | Low | High |

| O (ethoxy) | Low | High | Moderate |

| C1 (ring, attached to C=O) | Moderate | Low | Moderate |

| C2 (ring, attached to OEt) | Low | High | Moderate |

| C3 (ring) | Moderate | Moderate | Moderate |

| C4 (ring) | Low | High | Moderate |

| C5 (ring, attached to Cl) | Moderate | Low | Moderate |

| C6 (ring) | High | Moderate | Moderate |

Analysis of Intermolecular Interactions and Non-Covalent Interactions (NCIs)

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red regions on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

For this compound, we can anticipate a variety of intermolecular interactions based on studies of similar substituted benzaldehydes. rsc.org These interactions would include:

C-H···O Hydrogen Bonds : The aldehyde group is a potent hydrogen bond acceptor, likely forming weak C-H···O interactions with hydrogen atoms from neighboring aromatic rings or ethoxy groups. rsc.orgnih.gov

Halogen Bonding : The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···π), which are significant in directing crystal packing. rsc.org

van der Waals Forces : Dispersive forces will be present throughout the crystal lattice.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of d_e (distance to the nearest nucleus external to the surface) versus d_i (distance to the nearest nucleus internal to the surface). Each type of interaction (e.g., H···H, C···H, O···H, Cl···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated.

Based on analyses of related structures, such as dichlorobenzaldehydes and other multi-substituted benzaldehydes, it is expected that H···H contacts would constitute the largest percentage of the surface area, followed by C···H/H···C and Cl···H/H···Cl interactions. nih.govrsc.orgnih.gov For example, in a study of (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, H···H and C···H/H···C interactions were the most significant contributors to the crystal packing. nih.govscienceopen.com

Expected Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Expected Percentage Contribution | Description |

| H···H | 40-50% | Represents the most abundant type of contact, typical for organic molecules. |

| C···H/H···C | 20-30% | Indicates interactions between the aromatic rings and hydrogen atoms. |

| Cl···H/H···Cl | 10-20% | Highlights the role of the chlorine substituent in crystal packing. |

| O···H/H···O | 5-15% | Corresponds to C-H···O hydrogen bonds involving the carbonyl and ethoxy oxygen atoms. |

| C···C | <5% | Suggests the presence of π-π stacking interactions. |

The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions in real space. It is based on the electron density and its gradient. Plots of the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density allow for the characterization of different interaction types:

Strong Attractive Interactions (e.g., hydrogen bonds) appear as spikes in the low-density, negative eigenvalue region.

Weak van der Waals Interactions are found in the low-density, near-zero eigenvalue region.

Strong Repulsive Interactions (e.g., steric clashes) are located in the high-density, positive eigenvalue region.

For this compound, an RDG analysis would likely reveal regions corresponding to the weak C-H···O hydrogen bonds and van der Waals interactions between molecules, which are crucial for the stability of its crystal structure.

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive picture of electron pairing and localization. jussieu.frtaylorandfrancis.com ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds and lone pairs. jussieu.fr An ELF value of 0.5 is indicative of a uniform electron gas, often found in metallic systems. taylorandfrancis.com

In the context of this compound, an ELF analysis would clearly delineate:

Core electrons around the carbon, oxygen, and chlorine atoms.

Covalent bonds (C-C, C-H, C-O, C=O, C-Cl) as regions of high ELF values.

Lone pairs on the oxygen and chlorine atoms, which would appear as distinct basins of high electron localization.

The delocalized π-system of the benzene ring.

Together, RDG and ELF analyses provide a comprehensive understanding of both the covalent bonding framework and the non-covalent interactions that govern the supramolecular assembly of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions (where derivatives are biologically active)

While this compound itself may not be a primary candidate for drug development, its derivatives, particularly Schiff bases, have shown significant potential for biological activity. ijfmr.com Schiff bases are synthesized through the condensation of an aldehyde with a primary amine and are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. mediresonline.orgresearchgate.netnih.gov For example, Schiff bases derived from 5-chloro-salicylaldehyde have demonstrated notable antibacterial and antifungal properties. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. chemrevlett.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the ligand-receptor interaction.

Derivatives of this compound, such as Schiff bases, could be designed and then studied using molecular docking against various biological targets. For instance, if these derivatives are designed as potential anticancer agents, they could be docked into the active sites of key proteins involved in cancer progression, such as VEGFR-2 or estrogen receptors. chemrevlett.comnih.gov The docking results would reveal the binding mode, key interacting amino acid residues, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations can be used to assess the stability of the docked pose, calculate binding free energies with higher accuracy, and understand how the ligand and protein adapt to each other upon binding.

A hypothetical molecular docking study of a Schiff base derivative of this compound against a hypothetical protein target is summarized in the table below.

Hypothetical Molecular Docking Results for a this compound Derivative

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Schiff Base 1 | Kinase A | -8.5 | Lys72, Glu91, Leu148 | Hydrogen bonds, hydrophobic interactions |

| Schiff Base 2 | Protease B | -7.9 | Asp25, Gly27, Ile50 | Hydrogen bonds, π-π stacking |

| Amide Derivative | Receptor C | -9.2 | Arg120, Tyr350 | Hydrogen bonds, salt bridge, π-cation |

These computational approaches are essential for the rational design of new, more potent, and selective biologically active compounds derived from this compound.

Applications of 5 Chloro 2 Ethoxybenzaldehyde As a Versatile Synthetic Intermediate

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The molecular framework of 5-Chloro-2-ethoxybenzaldehyde is a recurring motif in numerous biologically active compounds. The presence of the chloro and ethoxy groups can influence the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target, making it a desirable starting material for medicinal chemists.

Substituted benzaldehydes are crucial precursors in the synthesis of various anticancer agents. The chloro-alkoxy benzaldehyde (B42025) scaffold, in particular, is integral to the development of targeted therapies. While specific synthetic routes for all proprietary compounds are not always publicly detailed, the utility of this chemical class is well-documented. For instance, research into novel anticancer agents has led to the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which have shown anti-proliferative activity against human ovarian and colon cancer cell lines. This highlights the importance of the 5-chloro-2-alkoxybenzaldehyde core structure in creating compounds with potential oncological applications. Similarly, other studies have prepared a series of benzyloxybenzaldehyde derivatives, with compounds like 2-(benzyloxy)-5-chlorobenzaldehyde (B1269881) exhibiting significant anticancer activity against the HL-60 cell line by inducing apoptosis. scielo.br These examples underscore the role of this compound as a key starting material for generating molecules with promising anticancer properties.

This compound is a valuable precursor for synthesizing compounds with antimicrobial and antifungal properties. A significant application involves its use in creating Schiff bases, which are formed by the condensation of an aldehyde with a primary amine. These resulting imine-containing compounds have demonstrated a broad spectrum of biological activities.

Numerous studies have utilized the closely related precursor, 5-chloro-salicylaldehyde (5-chloro-2-hydroxybenzaldehyde), to produce a variety of Schiff bases that were then tested for their efficacy against bacterial and fungal pathogens. researchgate.net The resulting compounds showed significant antimicrobial potential. For example, one derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, displayed potent activity against several microbes. researchgate.net The fungistatic activity of Schiff bases derived from related benzaldehydes has also been confirmed against pathogens like Candida albicans. google.com The findings from these studies illustrate the potential of the 5-chloro-2-alkoxybenzaldehyde scaffold in developing new antimicrobial and antifungal agents. researchgate.netgoogle.com

Table 1: Antimicrobial Activity of a Schiff Base Derived from 5-Chloro-salicylaldehyde Data represents the Minimum Inhibitory Concentration (MIC) in µg/mL for the compound (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive Bacteria | 45.2 | researchgate.net |

| Escherichia coli | Gram-negative Bacteria | 1.6 | researchgate.net |

| Pseudomonas fluorescence | Gram-negative Bacteria | 2.8 | researchgate.net |

| Staphylococcus aureus | Gram-positive Bacteria | 3.4 | researchgate.net |

| Aspergillus niger | Fungus | 47.5 | researchgate.net |

The utility of the 5-chloro substituted aromatic ring extends to the synthesis of compounds targeting the central nervous system (CNS). While the direct application of this compound is an area of ongoing research, related structures are recognized as important building blocks for neurologically active drugs. For example, the synthesis of 5-chloro-5-benzobarbiturates has been explored to develop new CNS depressants. scielo.br Barbiturates are a class of drugs that act on the central nervous system, and the inclusion of a 5-chloro-substituted aromatic moiety is a key structural feature in these novel derivatives. scielo.br This demonstrates the potential of using precursors like this compound to construct the core of new therapeutic agents for neurological conditions.

Utility in the Development of Agrochemicals and Specialty Chemicals

Alkoxy-substituted benzaldehydes are an important class of compounds that are widely used as intermediates in the agrochemical industry. google.com The specific substitution pattern on the aromatic ring can be leveraged to create active ingredients for crop protection products. The reactivity of the aldehyde group allows for its conversion into a variety of functional groups, making it a versatile anchor point for building more complex molecules. Although specific public-domain examples for this compound are limited, the utility of structurally similar compounds is established. For instance, the related intermediate 5-Chloro-2-nitrobenzaldehyde is a known precursor in the production of the agrochemical Ethychlozate. This highlights the value of the chloro-substituted benzaldehyde framework in the synthesis of molecules for agricultural applications.

Contributions to Materials Science and Functional Polymer Synthesis

In the field of materials science, functionalized aromatic compounds are essential for creating polymers with tailored properties. This compound serves as a potential precursor for such advanced materials, particularly those requiring specific electronic characteristics.

The aldehyde functional group can be readily transformed through various chemical reactions, such as condensation or coupling reactions, to form monomers suitable for polymerization. The substituents on the benzaldehyde ring play a crucial role in determining the electronic properties of the resulting polymer. The ethoxy group (-OC2H5) is an electron-donating group, which tends to increase the electron density of the aromatic system, thereby raising the energy level of the highest occupied molecular orbital (HOMO). google.com Conversely, the chloro group (-Cl) is an electron-withdrawing group through induction, which can lower the energy level of the lowest unoccupied molecular orbital (LUMO).

This ability to modulate the HOMO and LUMO energy levels is critical in designing organic semiconductors and conductive polymers. mdpi.com By carefully selecting monomers like those derived from this compound, scientists can fine-tune the electronic band gap of the polymer, which in turn controls its optical and electrical properties for applications in organic electronics, sensors, and electrochromic devices. mdpi.comresearchgate.net

Materials for Optoelectronic and Sensing Applications

This compound serves as a valuable building block in the synthesis of advanced organic materials with potential for use in optoelectronics and chemical sensing. The reactivity of its aldehyde functional group allows for the straightforward creation of larger conjugated systems, such as Schiff bases and chalcones, which are known to exhibit interesting photophysical properties. The presence of the chloro and ethoxy substituents on the benzene (B151609) ring can further modulate the electronic and steric characteristics of the final molecules, influencing their fluorescence, conductivity, and receptor capabilities.

The primary routes to functional materials from this compound involve condensation reactions. The aldehyde group readily reacts with primary amines to form Schiff bases (imines) and with ketones in the presence of a base (Claisen-Schmidt condensation) to yield chalcones. jetir.orgscispace.com Both of these classes of compounds are prominent in the fields of materials science due to their often-significant fluorescent and non-linear optical properties. kau.edu.sasemanticscholar.org

Schiff Base Derivatives as Fluorescent Chemosensors:

Schiff bases derived from substituted benzaldehydes are widely explored as fluorescent chemosensors for the detection of various metal ions and anions. semanticscholar.orgfebscongress.org The imine (-C=N-) linkage and the aromatic rings form a conjugated system that can be designed to interact selectively with specific analytes. This interaction can lead to a measurable change in the fluorescence of the molecule, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching, allowing for sensitive detection. mdpi.com

By reacting this compound with various amino compounds (e.g., aniline (B41778) derivatives, aliphatic diamines), a library of Schiff base ligands can be synthesized. The lone pair of electrons on the imine nitrogen, along with the ethoxy group's oxygen atom, can act as binding sites for metal ions. The electronic properties of the sensor molecule, and thus its fluorescence response, can be fine-tuned by the substituents on both the benzaldehyde and the amine precursor. For instance, the electron-withdrawing nature of the chlorine atom in the this compound backbone can influence the acidity of the binding site and the energy levels of the molecular orbitals, which in turn affects the emission wavelength and quantum yield.

A hypothetical reaction to form a Schiff base sensor from this compound is shown below:

This compound + R-NH₂ → this compound Schiff base + H₂O

The performance of such sensors is typically evaluated based on several key parameters, as detailed in the table below, which are hypothetically projected for a Schiff base derived from this compound based on literature for similar compounds.

| Parameter | Description | Hypothetical Value/Characteristic |

| Excitation Wavelength (λex) | The wavelength of light absorbed by the molecule to reach an excited state. | 350 - 400 nm |

| Emission Wavelength (λem) | The wavelength of light emitted as the molecule returns to the ground state. | 450 - 550 nm |

| Quantum Yield (ΦF) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | 0.1 - 0.5 |

| Selectivity | The ability of the sensor to bind to a specific analyte in the presence of other competing species. | Potentially high for ions like Al³⁺, Fe³⁺, or Cu²⁺ depending on the amine used. febscongress.orgmdpi.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 10⁻⁶ to 10⁻⁸ M |

Chalcone (B49325) Derivatives for Optoelectronics:

Chalcones are α,β-unsaturated ketones that form the central core of many biologically and chemically significant compounds. jetir.org They are synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone (B1666503). scispace.comsaudijournals.com Chalcones possess a highly conjugated system which often results in strong absorption in the UV-visible region and, in some cases, fluorescence. kau.edu.sa This makes them candidates for applications in non-linear optics (NLO), optical limiting, and as components in organic light-emitting diodes (OLEDs).

The reaction of this compound with a substituted acetophenone would yield a chalcone derivative. The electronic properties of this chalcone can be systematically altered by the choice of substituents on both aromatic rings. The ethoxy group acts as an electron-donating group, while the chloro group is electron-withdrawing. This push-pull electronic structure within the molecule is a common design strategy for enhancing NLO properties.

The key photophysical properties of a hypothetical chalcone derived from this compound are summarized below.

| Property | Description | Anticipated Characteristic |

| Absorption Maximum (λmax) | The wavelength at which the chalcone shows the strongest absorption of light. | 300 - 380 nm |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | High ( > 20,000 M⁻¹cm⁻¹) |

| Fluorescence | Emission of light from the excited state. | Potentially fluorescent in the blue-green region of the spectrum. |

| Non-Linear Optical (NLO) Activity | The ability of a material to alter the properties of light passing through it. | The push-pull nature of the substituents may lead to a significant second-order NLO response. |

Future Directions and Emerging Research Perspectives for 5 Chloro 2 Ethoxybenzaldehyde

Exploration of Asymmetric Synthesis and Chiral Derivatization

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmacologically active compounds. For derivatives of 5-Chloro-2-ethoxybenzaldehyde that possess stereogenic centers, the exploration of asymmetric synthesis is a critical future direction.

Asymmetric Synthesis: The aldehyde functional group of this compound is a key handle for creating new carbon-carbon bonds and introducing chirality. Future research will likely focus on organocatalytic and transition-metal-catalyzed reactions that can produce enantiomerically pure or enriched products. Methodologies such as asymmetric aldol (B89426) reactions, Michael additions, and hydroalkylations could be employed to synthesize chiral derivatives with high stereoselectivity. nih.gov For instance, the evolution of enzymes, such as flavin-dependent "ene"-reductases, for photoenzymatic catalysis could enable the synthesis of complex chiral α-chloroamides from derivatives of this benzaldehyde (B42025). nih.gov The development of atroposelective reactions, which control the stereochemistry of axially chiral compounds, also represents a sophisticated approach to creating novel, sterically hindered derivatives with potential applications in catalysis and materials science. nih.gov